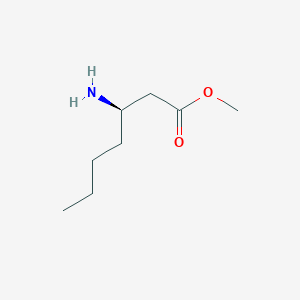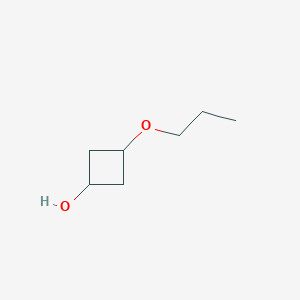![molecular formula C15H14FN5 B13563517 [2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)
[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a tetrazole ring substituted with a phenyl group and a 2-(2-fluorophenyl)ethyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Substitution Reactions: The phenyl and 2-(2-fluorophenyl)ethyl groups are introduced through substitution reactions. These reactions often involve the use of halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the tetrazole ring or the substituents, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.
Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Applications: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry:
Agriculture: The compound can be used in the development of agrochemicals for pest control or plant growth regulation.
Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- n-[2-(2-chlorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine
- n-[2-(2-bromophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine
- n-[2-(2-methylphenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine
Comparison:
- Substituent Effects: The presence of different substituents (fluorine, chlorine, bromine, methyl) on the phenyl ring can significantly influence the compound’s chemical reactivity and biological activity.
- Unique Properties: n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain targets compared to its analogs.
This detailed article provides a comprehensive overview of n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H14FN5 |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-1-phenyltetrazol-5-amine |
InChI |
InChI=1S/C15H14FN5/c16-14-9-5-4-6-12(14)10-11-17-15-18-19-20-21(15)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18,20) |
InChI Key |
MAPADEKRFXADLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


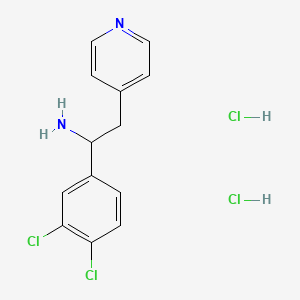
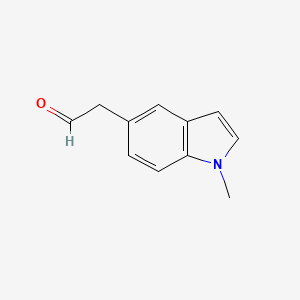
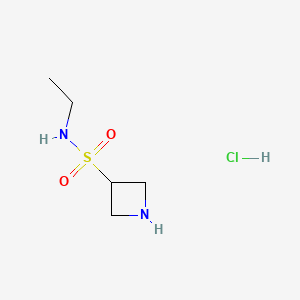
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)

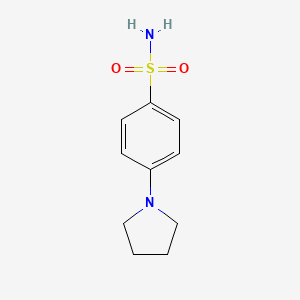
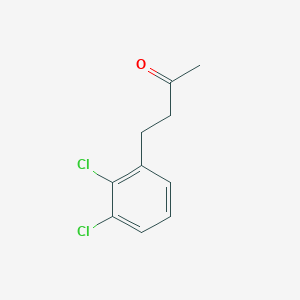
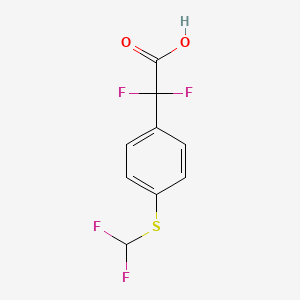
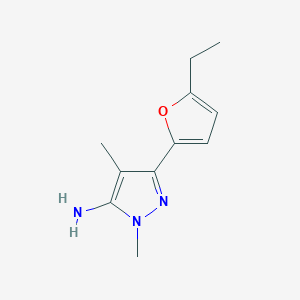
![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)
